3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(3-methoxyphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(3-methoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a benzothiazole moiety, a hydrazinyl group, and a pyrrolidine-2,5-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(3-methoxyphenyl)pyrrolidine-2,5-dione typically involves the reaction of 1,3-benzothiazole derivatives with hydrazine and subsequent coupling with a pyrrolidine-2,5-dione derivative. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(3-methoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the hydrazinyl group or other functional groups within the molecule.
Substitution: The benzothiazole moiety can undergo substitution reactions, where different substituents replace hydrogen atoms.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzothiazole derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(3-methoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications, including:
Medicinal Chemistry: This compound has been studied for its potential anticonvulsant activity and neurotoxicity.
Biological Research: It may interact with various molecular targets, making it useful for studying biological pathways and mechanisms.
Industrial Applications: The unique chemical properties of this compound make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(3-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For example, it has shown good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors, and Na/H exchanger . These interactions can modulate various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives and hydrazinyl-substituted molecules. Examples include:
- 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide
Uniqueness
What sets 3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(3-methoxyphenyl)pyrrolidine-2,5-dione apart is its specific combination of functional groups, which confer unique chemical properties and potential biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C18H16N4O3S |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
3-[2-(1,3-benzothiazol-2-yl)hydrazinyl]-1-(3-methoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H16N4O3S/c1-25-12-6-4-5-11(9-12)22-16(23)10-14(17(22)24)20-21-18-19-13-7-2-3-8-15(13)26-18/h2-9,14,20H,10H2,1H3,(H,19,21) |
InChI Key |
CLZFPQZSCPLYTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)CC(C2=O)NNC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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